4-(trifluoromethylsulfonyl)benzoic Acid
Overview
Description
4-(trifluoromethylsulfonyl)benzoic Acid, also known as triflic acid, is a highly reactive and widely utilized reagent in synthetic organic chemistry1. It has a CAS Number of 312-22-1 and a molecular weight of 254.1923.
Synthesis Analysis
The synthesis of 4-(trifluoromethylsulfonyl)benzoic Acid involves several steps. For instance, it can be synthesized from 4-(trifluoromethyl)benzaldehyde4. Other synthetic routes involve the use of 4-(trifluoromethyl)benzoic acid and other compounds3.Molecular Structure Analysis
The molecular formula of 4-(trifluoromethylsulfonyl)benzoic Acid is C8H5F3O4S23. The exact mass is 253.98600 and the LogP is 2.759103.
Chemical Reactions Analysis
4-(trifluoromethylsulfonyl)benzoic Acid is used in various chemical reactions. For example, it was used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates via N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide56.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(trifluoromethylsulfonyl)benzoic Acid include a melting point of 219 - 220 °C and a boiling point of 247°C at 753mm8. The density and flash point are not available3.
Scientific Research Applications
Synthesis of Sulfonamides : Some 4-(substituted phenylsulfonamido)benzoic acids have been synthesized using fly-ash and H3PO3 nano catalysts in ultrasound irradiation conditions. These sulfonamides have been characterized by their physical constants and analytical and spectroscopic data, indicating their potential in antimicrobial applications (Dineshkumar & Thirunarayanan, 2019).
Copper-promoted Sulfenylation : The copper-catalyzed or promoted sulfenylation of benzoic acid derivatives has been developed, demonstrating the trifluoromethylsulfenylation of C-H bonds. This method employs disulfide reagents and copper(II) acetate (Tran, Popov, & Daugulis, 2012).
Selective Antagonists in Biological Systems : A study found that 4-({2-[Isobutyl(phenylsulfonyl)amino]-5-(trifluoromethyl)phenoxy}methyl)benzoic acid is a functional PGE2 antagonist selective for the EP1 receptor subtype. This highlights its potential application in biological systems (Naganawa et al., 2006).
Ketone Synthesis from Carboxylic Acids and Aromatic Hydrocarbons : The compound 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) has been used to dehydrate benzoic acid and aromatic hydrocarbons to yield benzophenones. This shows its role in the synthesis of aromatic ketones, an important aspect in organic chemistry (Keumi et al., 1988).
Free Radical Reaction in Ionic Liquids : A study revealed that the ionic liquid 1-benzyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide can promote the generation of free radicals, transforming lignin model compounds into benzoic acid and phenol. This indicates its utility in radical-based chemical reactions (Yang et al., 2015).
Electrooxidation for Drug Synthesis : Electrochemical methods have been used for the preparation of 4-(Di-n-propylsulfamyl)benzoic acid, illustrating the utility of 4-(trifluoromethylsulfonyl)benzoic Acid derivatives in synthesizing important drugs (Michman & Weiss, 1990).
Solid Acid Catalyst in Dye Synthesis : Trifluoromethanesulfonic acid, a related compound, has been used as a catalyst in synthesizing dye intermediates, showing its application in industrial chemistry (Li et al., 2020).
Electrochemical Studies : Electrochemical reduction studies of benzoic acid and its derivatives in various ionic liquids have been conducted, demonstrating the versatility of these compounds in electrochemical applications (Silvester et al., 2008).
Safety And Hazards
When handling 4-(trifluoromethylsulfonyl)benzoic Acid, it is important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition9.
Future Directions
The future directions of 4-(trifluoromethylsulfonyl)benzoic Acid are not explicitly mentioned in the search results. However, given its reactivity and wide utilization in synthetic organic chemistry, it is likely to continue to be a valuable reagent in various chemical reactions1.
properties
IUPAC Name |
4-(trifluoromethylsulfonyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O4S/c9-8(10,11)16(14,15)6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBZJBCMJFAWCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359634 | |
Record name | 4-Trifluoromethanesulfonyl-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(trifluoromethylsulfonyl)benzoic Acid | |
CAS RN |
312-22-1 | |
Record name | 4-[(Trifluoromethyl)sulfonyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=312-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Trifluoromethanesulfonyl-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-trifluoromethanesulfonylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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